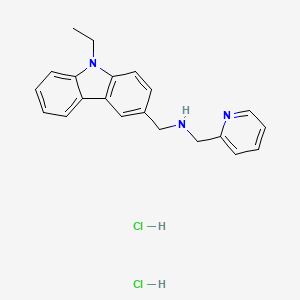

CMP-5 dihydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C21H23Cl2N3 |

|---|---|

Peso molecular |

388.3 g/mol |

Nombre IUPAC |

1-(9-ethylcarbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine;dihydrochloride |

InChI |

InChI=1S/C21H21N3.2ClH/c1-2-24-20-9-4-3-8-18(20)19-13-16(10-11-21(19)24)14-22-15-17-7-5-6-12-23-17;;/h3-13,22H,2,14-15H2,1H3;2*1H |

Clave InChI |

VWDPNMAEGCNJGR-UHFFFAOYSA-N |

SMILES canónico |

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=N3)C4=CC=CC=C41.Cl.Cl |

Origen del producto |

United States |

Foundational & Exploratory

The Mechanism of Action of CMP-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This enzyme plays a critical role in cellular processes by catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, particularly non-Hodgkin's lymphoma. This technical guide provides an in-depth overview of the mechanism of action of CMP-5, supported by quantitative data and detailed experimental protocols. The document also includes visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of CMP-5's biological effects.

Introduction to PRMT5 and its Role in Cancer

Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications on target proteins. These post-translational modifications are crucial for a variety of cellular functions, including transcriptional regulation, mRNA splicing, signal transduction, and the DNA damage response. PRMT5 is frequently overexpressed in a range of malignancies, including lymphoma, breast cancer, lung cancer, and colorectal cancer, where it contributes to cancer cell proliferation and survival.[1][2][3] Its oncogenic activity is often linked to the epigenetic silencing of tumor suppressor genes and the activation of pro-survival signaling pathways.[4][5]

Mechanism of Action of CMP-5

CMP-5 exerts its biological effects by selectively inhibiting the methyltransferase activity of PRMT5.[4][6] By blocking PRMT5, CMP-5 prevents the symmetric dimethylation of arginine residues on key cellular proteins, leading to a cascade of downstream effects that ultimately inhibit cancer cell growth and induce apoptosis.

Direct Inhibition of PRMT5 Methyltransferase Activity

CMP-5 acts as a competitive inhibitor at the S-adenosylmethionine (SAM) binding site of PRMT5, preventing the transfer of a methyl group to its substrates. This leads to a global reduction in sDMA levels on both histone and non-histone proteins.

Downstream Signaling Pathways Affected by CMP-5

The inhibition of PRMT5 by CMP-5 modulates several critical signaling pathways that are often dysregulated in cancer.

In lymphoma cells, PRMT5 promotes survival by activating the WNT/β-catenin and AKT/GSK3β signaling pathways.[4] PRMT5 epigenetically silences antagonists of the WNT pathway, such as AXIN2 and WIF1. Inhibition of PRMT5 with CMP-5 leads to the de-repression of these antagonists, thereby inhibiting WNT/β-catenin signaling.[4] Concurrently, CMP-5 treatment decreases the levels of active phospho-AKT and inactive phospho-GSK3β, further attenuating these pro-proliferative pathways.[4] This results in the decreased transcription of WNT/β-catenin target genes, including CYCLIN D1, c-MYC, and SURVIVIN, leading to enhanced lymphoma cell death.[4]

PRMT5 also contributes to lymphomagenesis by inactivating the retinoblastoma (RB) tumor suppressor pathway and upregulating the Polycomb Repressor Complex 2 (PRC2).[5] PRMT5 epigenetically silences the RB-like protein 2 (RBL2) and indirectly promotes the phosphorylation of RB1 through the upregulation of cyclin D1.[5] Inhibition of PRMT5 leads to the reactivation of RB1 and RBL2, which in turn suppresses the expression of PRC2.[5] The downregulation of PRC2 results in the de-repression of its pro-apoptotic target genes, including CASP10, DAP1, HOXA5, and HRK, ultimately inducing lymphoma cell death.[5]

Quantitative Data

The efficacy of CMP-5 has been evaluated in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CMP-5 in different adult T-cell leukemia/lymphoma (ATL) and T-cell acute lymphoblastic leukemia (T-ALL) cell lines after 120 hours of treatment.

| Cell Line Type | Cell Line Name | IC50 (µM) |

| HTLV-1-infected | MT2 | 3.98 - 7.58 |

| HTLV-1-infected | HUT102 | 3.98 - 7.58 |

| ATL | KOB | 3.98 - 7.58 |

| ATL | SU9T-01 | 3.98 - 7.58 |

| ATL | KK1 | 3.98 - 7.58 |

| ATL | SO4 | 3.98 - 7.58 |

| ATL | ED | 3.98 - 7.58 |

| T-ALL | Jurkat | 32.5 - 92.97 |

| T-ALL | MOLT-4 | 32.5 - 92.97 |

| Data sourced from:[1][7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PRMT5 inhibitors like CMP-5. These protocols are representative and may require optimization for specific experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of a PRMT5 inhibitor on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

96-well plates

-

CMP-5 (or other PRMT5 inhibitor)

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[8]

-

Inhibitor Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete culture medium. A 10-point dose-response curve (e.g., 1 nM to 10 µM) is recommended. Include a vehicle control (e.g., DMSO). Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.[8]

-

Incubation: Incubate the plate for the desired time period (e.g., 72, 96, or 144 hours).[8]

-

MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[8]

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]

Western Blot for Symmetric Dimethylarginine (sDMA)

This protocol is a standard method to assess the on-target activity of a PRMT5 inhibitor by measuring the levels of a known PRMT5 substrate mark.

Materials:

-

Cancer cell lines

-

CMP-5 (or other PRMT5 inhibitor)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s)

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with varying concentrations of the PRMT5 inhibitor. Harvest and lyse cells in RIPA buffer.[9]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[9]

-

Antibody Incubation: Block the membrane and incubate with the primary anti-sDMA antibody overnight at 4°C.[9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.[9]

-

Normalization: Re-probe the membrane with a loading control antibody to normalize the sDMA signal.[9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells after inhibitor treatment.

Materials:

-

Cancer cell lines

-

CMP-5 (or other PRMT5 inhibitor)

-

6-well plates

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the PRMT5 inhibitor for a specified time (e.g., 48 hours).[10]

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[10]

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.[10]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[11]

Conclusion

CMP-5 is a selective PRMT5 inhibitor that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in non-Hodgkin's lymphoma. Its mechanism of action involves the direct inhibition of PRMT5's methyltransferase activity, leading to the modulation of key oncogenic signaling pathways, including WNT/β-catenin, AKT/GSK3β, and RB/PRC2. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CMP-5 and other PRMT5 inhibitors. Further preclinical and clinical evaluation of CMP-5 is warranted to establish its efficacy and safety as a novel cancer therapeutic.

References

- 1. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT5 inhibition drives therapeutic vulnerability to combination treatment with BCL-2 inhibition in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein arginine methyltransferase 5 (PRMT5) inhibition induces lymphoma cell death through reactivation of the retinoblastoma tumor suppressor pathway and polycomb repressor complex 2 (PRC2) silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

CMP-5 Dihydrochloride: A Technical Guide to a Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes, including gene expression, mRNA splicing, and signal transduction.[1] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modification on both histone and non-histone proteins.[1][2] Its overexpression is frequently observed in a multitude of cancers, including lymphoma, breast, lung, and colorectal cancers, and is often associated with poor prognosis.[1][3] CMP-5 dihydrochloride (B599025) is a potent, cell-permeable, and selective small-molecule inhibitor of PRMT5.[4][5][6] This document provides an in-depth technical overview of CMP-5, summarizing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Chemical Properties

CMP-5 is a carbazole-based compound supplied as a dihydrochloride salt.[5] This formulation enhances its solubility for experimental use.

| Property | Value | Reference |

| Synonyms | PRMT5 Inhibitor, CMP5, 1-(9-Ethyl-9H-carbazol-3-yl)-N-(pyridin-2-ylmethyl)methanamine, 2HCl | [5] |

| Chemical Formula | C₂₁H₂₁N₃ · 2HCl | [5] |

| Molecular Weight | 388.33 g/mol (as dihydrochloride salt) | [5] |

| Appearance | Solid, yellow powder | [5] |

| Solubility | Water: 50 mg/mL, DMSO: 25 mg/mL | [5] |

Note: The molecular weight of the free base is 315.41 g/mol .[6]

Mechanism of Action

PRMT5 catalyzes the transfer of methyl groups from the cofactor S-adenosyl-L-methionine (SAM) to the arginine residues of its substrates, resulting in symmetric dimethylation.[2][7] This modification, particularly on histone tails (e.g., H4R3, H3R8) and spliceosomal proteins (e.g., SmD3), plays a crucial role in regulating gene expression and RNA processing.[5][7][8]

CMP-5 acts as a selective inhibitor of PRMT5.[4] It has been shown to occupy the catalytic site of human PRMT5, thereby blocking its methyltransferase activity.[5] This inhibition prevents the symmetric dimethylation of key substrates like Histone H4 at Arginine 3 (S2Me-H4R3).[4][6][9] A key feature of CMP-5 is its high selectivity for PRMT5, with no significant activity reported against other methyltransferases such as PRMT1, PRMT4, and PRMT7.[4][5][9][10]

Quantitative Data

The inhibitory activity of CMP-5 has been quantified in various cellular contexts, demonstrating its potency and selective effects.

Table 1: In Vitro Inhibitory Activity

| Assay Type | Target Cell/Enzyme | IC₅₀ Value | Notes | Reference |

| Cell Proliferation | Human Th1 Cells | 26.9 μM | Preferentially suppresses Th1 over Th2 cells. | [9][10] |

| Cell Proliferation | Human Th2 Cells | 31.6 μM | Less sensitive to PRMT5 inhibition compared to Th1. | [9][10] |

| Enzyme Selectivity | PRMT1, PRMT4, PRMT7 | No activity | Demonstrates high selectivity for PRMT5. | [4][5] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Type | Assay | Concentration | Duration | Effect | Reference |

| Lymphoma Cells | Cell Toxicity | 0-100 μM | 24-72 hours | Selective toxicity to lymphoma cells over normal B lymphocytes. | [9][10] |

| 60A Cells | Western Blot | 40 μM | 24 hours | Decreased p-BTK and pY(416)SRC expression. | [9][10] |

| Mouse Th1 Cells | Cell Proliferation | 25 μM | 24 hours | 91% inhibition of proliferation. | [9][10] |

Biological Effects

CMP-5 exhibits distinct biological effects, primarily linked to its inhibition of PRMT5's methyltransferase activity.

-

Anti-Lymphoma Activity: CMP-5 is selectively toxic to lymphoma cells while showing limited toxicity to normal resting B lymphocytes, even after prolonged incubation.[9][10] It has been shown to prevent the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV).[4][5]

-

Immunomodulation: The compound preferentially suppresses the proliferation of human Th1 cells over Th2 cells.[9][10] This suggests a potential role for PRMT5 inhibitors in modulating T-cell-mediated immune responses.

-

Signaling Pathway Inhibition: Treatment with CMP-5 leads to a decrease in the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and phosphorylated SRC (pY(416)SRC), key components of B-cell receptor signaling pathways.[9][10]

Experimental Protocols

Reproducible and detailed methodologies are crucial for the evaluation of enzyme inhibitors. Below are summaries of key experimental protocols relevant to the characterization of CMP-5.

A. PRMT5 Enzyme Inhibition Assay

-

Objective: To determine the potency (e.g., IC₅₀) and selectivity of CMP-5 against PRMT5 and other methyltransferases.

-

Methodology:

-

Recombinant human PRMT5/MEP50 complex is incubated with a specific substrate (e.g., a histone H4-derived peptide) and the methyl donor S-adenosyl-L-methionine (SAM), often radiolabeled ([³H]-SAM).

-

The reaction is initiated in the presence of varying concentrations of CMP-5 or a vehicle control (e.g., DMSO).

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the methylated substrate is captured, typically on a filter paper or through scintillation proximity assay (SPA) beads.

-

The amount of incorporated radioactivity is measured using a scintillation counter, which is inversely proportional to the inhibitory activity of CMP-5.

-

IC₅₀ values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Selectivity is determined by performing the same assay with other PRMT enzymes (e.g., PRMT1, PRMT4, PRMT7).

-

B. Cell Proliferation/Viability Assay

-

Objective: To assess the effect of CMP-5 on the growth and survival of cancer cells versus normal cells.

-

Methodology:

-

Cells (e.g., lymphoma cell lines, primary B-lymphocytes) are seeded in 96-well plates at a predetermined density.

-

After allowing the cells to adhere (if applicable), they are treated with a serial dilution of CMP-5 (e.g., 0-100 μM) for various time points (e.g., 24, 48, 72 hours).

-

Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (e.g., CellTiter-Glo®), or resazurin (B115843) reduction.

-

The absorbance or fluorescence is read using a plate reader.

-

Results are normalized to the vehicle-treated control cells to determine the percentage of viability or growth inhibition.

-

C. Western Blot Analysis

-

Objective: To measure the effect of CMP-5 on the methylation of specific cellular substrates and downstream signaling proteins.

-

Methodology:

-

Cells are treated with CMP-5 (e.g., 40 μM) or vehicle for a specified duration (e.g., 24 hours).

-

Following treatment, cells are lysed to extract total protein. Protein concentration is quantified using a BCA or Bradford assay.

-

Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE.

-

The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-symmetrically dimethylated H4R3 (anti-S2Me-H4R3), anti-p-BTK, anti-p-SRC, and loading controls like β-actin or GAPDH).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified to determine changes in protein levels or methylation status.

-

Conclusion

CMP-5 dihydrochloride is a valuable chemical probe for studying the biological functions of PRMT5. Its high selectivity and demonstrated efficacy in cellular models, particularly in lymphoma, underscore the therapeutic potential of targeting this enzyme.[4][9][10] The data and protocols summarized in this guide provide a comprehensive resource for researchers investigating PRMT5 biology and for professionals engaged in the development of novel epigenetic therapies. Further studies are warranted to explore its in vivo efficacy and to optimize its properties for potential clinical translation.

References

- 1. benchchem.com [benchchem.com]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PRMT5 Inhibitor, CMP5 | Sigma-Aldrich [sigmaaldrich.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Structural and biochemical study of human PRMT5 and its peptide–competitive MTA–synergistic small molecule inhibitors for cancer therapeutics [morressier.com]

- 8. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention | MDPI [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

CMP-5 Dihydrochloride (CAS: 2309409-79-6): A Technical Guide to a Selective PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 dihydrochloride (B599025) is a potent and selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] PRMT5 is a critical enzyme in various cellular processes, and its overexpression is implicated in the pathogenesis of numerous cancers, including lymphoma and leukemia.[1][3] This technical guide provides a comprehensive overview of CMP-5 dihydrochloride, including its mechanism of action, quantitative data on its biological activity, and detailed protocols for key in vitro experiments. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for preclinical research.

Introduction to PRMT5 and this compound

Protein Arginine Methyltransferase 5 (PRMT5) is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of gene expression, mRNA splicing, DNA damage response, and signal transduction. Dysregulation of PRMT5 activity is a hallmark of various malignancies, making it a compelling therapeutic target.

CMP-5 is a cell-permeable carbazole-based compound that demonstrates high selectivity for PRMT5, with no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7.[1] By inhibiting the methyltransferase activity of PRMT5, CMP-5 selectively blocks the symmetric dimethylation of key substrates like histone H4 at arginine 3 (H4R3me2s).[1][2] This inhibitory action disrupts downstream signaling pathways that are essential for the proliferation and survival of cancer cells. Notably, CMP-5 has been shown to prevent the transformation of B-lymphocytes driven by the Epstein-Barr virus (EBV) while having limited toxicity on normal resting B-lymphocytes.[1]

Quantitative Data

The biological activity of CMP-5 has been evaluated in various cancer cell lines, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values from cell viability and proliferation assays are summarized in the tables below.

Table 1: In Vitro Efficacy of CMP-5 in Leukemia and Lymphoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 120h |

| HTLV-1-infected Cell Lines | ||

| MT-2 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| HUT102 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| Adult T-cell Leukemia (ATL) Cell Lines | ||

| KOB | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| SU9T-01 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| KK1 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| SO4 | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| ED | Adult T-cell Leukemia/Lymphoma | 3.98 - 7.58 |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines | ||

| Jurkat | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 |

Data sourced from a study on the effects of PRMT5 inhibitors on ATL cell lines.[4]

Table 2: In Vitro Efficacy of CMP-5 in Human T-helper Cells

| Cell Type | Assay Type | IC50 (µM) at 24h |

| Human Th1 cells | Proliferation | 26.9 |

| Human Th2 cells | Proliferation | 31.6 |

Data sourced from a study on the effects of PRMT5 inhibitors on T-cell proliferation.[1]

Signaling Pathways and Experimental Workflows

PRMT5 Signaling Pathway and Point of Inhibition by CMP-5

The following diagram illustrates a simplified PRMT5 signaling pathway, highlighting its role in gene regulation and the point of intervention for CMP-5.

Caption: Simplified PRMT5 signaling pathway and the inhibitory action of CMP-5.

General Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical workflow for assessing the in vitro effects of CMP-5 on cancer cell lines.

References

The Discovery and Development of PRMT5 Inhibitors: A Technical Guide to CMP-5 and Beyond

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical therapeutic target in oncology. As the primary enzyme responsible for symmetric dimethylarginine (sDMA) modification of both histone and non-histone proteins, PRMT5 plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation and overexpression have been implicated in the progression of numerous cancers, making it an attractive focus for the development of targeted inhibitors.

This technical guide provides an in-depth overview of the discovery and development of PRMT5 inhibitors, with a particular focus on the carbazole-based lead compound, CMP-5. We will delve into the signaling pathways involving PRMT5, the methodologies for inhibitor discovery and characterization, and the quantitative data that underpins their therapeutic potential.

PRMT5 Signaling Pathways

PRMT5 exerts its influence on cellular function through a complex network of signaling pathways. Its methyltransferase activity impacts the function of key proteins involved in cell proliferation, survival, and differentiation. Inhibition of PRMT5 can disrupt these oncogenic signaling cascades, leading to tumor growth inhibition and apoptosis.

dot graph PRMT5_Signaling_Pathway { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes PRMT5 [label="PRMT5", fillcolor="#4285F4"]; Substrate [label="Histone & Non-Histone\nProteins", fillcolor="#FBBC05"]; sDMA [label="Symmetric Dimethylarginine\n(sDMA)", fillcolor="#34A853"]; Gene_Expression [label="Altered Gene\nExpression", fillcolor="#EA4335"]; RNA_Splicing [label="Dysregulated RNA\nSplicing", fillcolor="#EA4335"]; Signal_Transduction [label="Aberrant Signal\nTransduction", fillcolor="#EA4335"]; Cancer [label="Cancer Progression", fillcolor="#202124"]; CMP5 [label="CMP-5", shape="ellipse", fillcolor="#F1F3F4", fontcolor="#202124"];

Discovery of CMP-5: A Virtual Screening Approach

CMP-5 was identified as a promising lead compound through a structure-based virtual screening of small molecules. This computational approach involved docking candidate compounds into the S-adenosylmethionine (SAM) cofactor and arginine-binding pockets of a PRMT5 homology model. Compounds with low binding energy were prioritized for further evaluation. This initial screening identified CMP-5, a carbazole-based molecule, as a hit with the potential for selective PRMT5 inhibition.[1]

dot graph Discovery_Workflow { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; // Node colors start_node [label="Virtual Screening of\nSmall Molecule Libraries", fillcolor="#4285F4", fontcolor="#FFFFFF"]; docking_node [label="Molecular Docking into\nPRMT5 Catalytic Site", fillcolor="#FBBC05", fontcolor="#202124"]; hit_id_node [label="Hit Identification\n(e.g., CMP-5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; biochem_assay_node [label="Biochemical Assays\n(IC50, Ki)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cell_assay_node [label="Cellular Assays\n(sDMA levels, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sar_node [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#FBBC05", fontcolor="#202124"]; lead_opt_node [label="Lead Optimization", fillcolor="#34A853", fontcolor="#FFFFFF"]; invivo_node [label="In Vivo Efficacy Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_node -> docking_node; docking_node -> hit_id_node; hit_id_node -> biochem_assay_node; biochem_assay_node -> cell_assay_node; cell_assay_node -> sar_node; sar_node -> lead_opt_node; lead_opt_node -> invivo_node; } Caption: General experimental workflow for the discovery and development of PRMT5 inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of CMP-5 and other notable PRMT5 inhibitors. The data highlights the potency of these compounds against various cancer cell lines.

Table 1: Cellular IC50 Values of CMP-5 in Leukemia and Lymphoma Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 120h |

| HTLV-1 Infected | ||

| MT2 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 7.58 |

| HUT102 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 7.58 |

| ATL Cell Lines | ||

| KOB | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |

| SU9T-01 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |

| KK1 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |

| SO4 | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |

| ED | Adult T-Cell Leukemia/Lymphoma | 3.98 - 21.65 |

| Primary ATL Patient Cells | Adult T-Cell Leukemia/Lymphoma | 23.94 - 33.12 |

Data sourced from a study on PRMT5 inhibition in Adult T-Cell Leukemia/Lymphoma.[1]

Table 2: Comparative Cellular IC50 Values of PRMT5 Inhibitors

| Inhibitor | Cancer Type | Cell Line | Cellular IC50 (nM) |

| EPZ015666 | Mantle Cell Lymphoma | Z-138 | 170 |

| Mantle Cell Lymphoma | Maver-1 | 240 | |

| GSK3326595 | Mantle Cell Lymphoma | Z-138 | 8 |

| DLBCL | Pfeiffer | 10 | |

| JNJ-64619178 | Lung Cancer | NCI-H522 | 0.4 |

| Breast Cancer | MDA-MB-468 | 1.3 |

Note: This table provides a selection of reported IC50 values for comparison. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of PRMT5 inhibitors. Below are protocols for key experiments cited in the characterization of compounds like CMP-5.

Biochemical PRMT5 Activity Assay (Radiometric)

This assay measures the enzymatic activity of the PRMT5/MEP50 complex by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) to a histone peptide substrate.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Biotinylated histone H4 peptide substrate

-

[³H]-SAM

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)

-

Stop Solution (e.g., 7.5 M Guanidine Hydrochloride)

-

Streptavidin-coated filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing PRMT5/MEP50 enzyme and the biotinylated histone H4 peptide substrate in the assay buffer.

-

Add the test inhibitor (e.g., CMP-5) at various concentrations.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop solution.

-

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Cellular Symmetric Dimethylarginine (sDMA) Western Blot

This assay quantifies the levels of sDMA on cellular proteins, a direct pharmacodynamic marker of PRMT5 activity, following inhibitor treatment.

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor (e.g., CMP-5)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against sDMA

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cells with varying concentrations of the PRMT5 inhibitor for a specified duration (e.g., 72 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-sDMA antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip and re-probe the membrane with the loading control antibody to normalize the sDMA signal.

-

Quantify the band intensities to determine the dose-dependent reduction in sDMA levels.

Cell Viability Assay (MTT-based)

This colorimetric assay assesses the effect of the PRMT5 inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

PRMT5 inhibitor (e.g., CMP-5)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 72-120 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The discovery of CMP-5 through virtual screening has provided a valuable scaffold for the development of potent and selective PRMT5 inhibitors. The data presented herein demonstrates the anti-proliferative effects of PRMT5 inhibition in various cancer models. The detailed experimental protocols serve as a guide for the continued investigation and characterization of novel PRMT5-targeting compounds.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of existing inhibitors to improve their in vivo efficacy and safety profiles. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification and the successful clinical translation of PRMT5 inhibitors as a targeted cancer therapy. The exploration of combination therapies, where PRMT5 inhibitors are used in conjunction with other anti-cancer agents, also holds significant promise for overcoming drug resistance and improving patient outcomes.

References

The Epigenetic Regulator CMP-5 Dihydrochloride: A Technical Overview of its Impact on Histone Arginine Methylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CMP-5, a first-in-class, small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Contrary to potential misconceptions linking it to lysine (B10760008) methylation, CMP-5 selectively targets PRMT5, a type II arginine methyltransferase, thereby impeding the symmetric dimethylation of arginine residues on histone tails, most notably Histone H4 Arginine 3 (H4R3me2s). This document details the mechanism of action of CMP-5, presents quantitative data on its inhibitory activity, outlines comprehensive experimental protocols for its characterization, and visualizes its molecular pathway and experimental workflows. This guide is intended to serve as a critical resource for researchers investigating epigenetic modulation and for professionals in the field of drug development targeting PRMT5-dysregulated pathologies, such as specific B-cell lymphomas.

Introduction: Targeting Histone Arginine Methylation

Histone post-translational modifications are a cornerstone of epigenetic regulation, dictating chromatin structure and gene expression. Among these, histone arginine methylation, catalyzed by the PRMT family, is a critical regulatory mechanism. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues (sDMA) on both histone and non-histone proteins.[1] A key substrate for PRMT5 is Histone H4, which it symmetrically dimethylates at arginine 3 (H4R3me2s), a mark generally associated with transcriptional repression.[2][3][4][5]

Dysregulation and overexpression of PRMT5 have been implicated in the progression of various cancers, including Epstein-Barr virus (EBV)-driven lymphomas, where it is essential for the transformation and maintenance of the malignant phenotype.[2][5] This has positioned PRMT5 as a compelling therapeutic target. CMP-5 was developed as a potent and selective small-molecule inhibitor of PRMT5, designed to block its methyltransferase activity and represents a novel therapeutic strategy for cancers dependent on PRMT5 activity.[3][5][6]

Mechanism of Action of CMP-5

CMP-5 functions as a direct inhibitor of PRMT5's catalytic activity. By targeting the PRMT5 enzyme, it prevents the transfer of methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to arginine residues on histone substrates. The primary, well-characterized downstream epigenetic consequence is the selective blockade of symmetric dimethylation of H4R3 (S2Me-H4R3).[3][4] This inhibition leads to a global reduction in H4R3me2s marks, which in turn can derepress key tumor suppressor genes silenced during lymphomagenesis.[2] Studies have shown that CMP-5 shows no significant activity against other methyltransferases like PRMT1, PRMT4, and PRMT7, highlighting its specificity.[4]

Quantitative Data: Inhibitory Activity of CMP-5

The potency of CMP-5 has been evaluated in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's efficacy. The tables below summarize the reported IC50 values for CMP-5 in different human cell lines.

Table 1: IC50 Values of CMP-5 in T-Cell Lines

| Cell Line Type | Cell Line(s) | IC50 (µM) | Reference |

|---|---|---|---|

| Human Th1 Cells | - | 26.9 | [4] |

| Human Th2 Cells | - | 31.6 | [4] |

| HTLV-1 Infected | MT2, HUT102 | 3.98 - 7.58 | [7] |

| ATL Cell Lines | KOB, SU9T-01, KK1, SO4, ED | 3.98 - 7.58 |[7] |

Table 2: IC50 Values of CMP-5 in Patient-Derived Cells

| Cell Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|

| Acute-type ATL Patient Cells | 120 hours | 23.94 - 33.12 | [8] |

| Healthy PBMCs (Control) | 120 hours | 58.08 |[8] |

ATL: Adult T-cell Leukemia/Lymphoma; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effect of PRMT5 inhibitors like CMP-5. These protocols are based on established methods in the field.

Protocol for Western Blot Analysis of H4R3me2s

This protocol details the assessment of CMP-5's cellular activity by measuring the levels of the PRMT5-specific histone mark, H4R3me2s.

1. Cell Treatment and Lysis:

-

Seed cells (e.g., lymphoma cell lines) at an appropriate density in 6-well plates.

-

Treat cells with varying concentrations of CMP-5 (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

Harvest cells by scraping and wash with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Sonicate or vortex briefly and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing total protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer's instructions.

3. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

-

Separate the protein samples on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for symmetric dimethylated H4R3 (anti-H4R3me2s) overnight at 4°C with gentle agitation. A recommended starting dilution is 1:1,000.

-

Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control, such as total Histone H4 or β-actin.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) at a 1:5,000 to 1:10,000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

5. Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize the H4R3me2s signal to the loading control.

Protocol for In Vitro PRMT5 Enzyme Inhibition Assay

This protocol describes a method to measure the direct inhibitory effect of CMP-5 on the enzymatic activity of recombinant PRMT5.

1. Reagents and Materials:

-

Recombinant human PRMT5/MEP50 enzyme complex.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Histone H4 peptide or full-length recombinant Histone H4 as substrate.

-

CMP-5 dihydrochloride (B599025) dissolved in DMSO.

-

Assay Buffer: e.g., 20 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT.

-

Scintillation fluid and microplates (e.g., phosphocellulose filter plates).

2. Assay Procedure:

-

Prepare a reaction mixture in the wells of a microplate containing assay buffer, a fixed concentration of PRMT5/MEP50 enzyme (e.g., 50 nM), and the histone substrate (e.g., 2-5 µM).

-

Add CMP-5 in a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM) to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at room temperature.

-

Initiate the methyltransferase reaction by adding [³H]-SAM (e.g., 1 µM).

-

Incubate the reaction for a defined period (e.g., 60-90 minutes) at 30°C or 37°C, ensuring the reaction is within the linear range.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

3. Detection and Data Analysis:

-

Spot the reaction mixture onto phosphocellulose filter paper or use a filter plate to capture the radiolabeled histone substrate.

-

Wash the filters extensively to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each CMP-5 concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualization of Workflows and Pathways

Conclusion

CMP-5 is a specific and potent inhibitor of PRMT5, representing a valuable chemical probe for studying the role of histone arginine methylation in cellular processes and a promising therapeutic lead. Its mechanism of action centers on the direct inhibition of PRMT5's methyltransferase activity, leading to a reduction in the repressive H4R3me2s mark. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to investigate PRMT5 inhibition. The continued study of CMP-5 and next-generation PRMT5 inhibitors will be crucial in elucidating the therapeutic potential of targeting this key epigenetic regulator in oncology and other diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Selective inhibition of protein arginine methyltransferase 5 blocks initiation and maintenance of B-cell transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of CMP-5 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CMP-5 dihydrochloride (B599025) has emerged as a valuable chemical probe for interrogating the biological functions of Protein Arginine Methyltransferase 5 (PRMT5). As a potent and selective inhibitor of PRMT5, CMP-5 offers a powerful tool to investigate the therapeutic potential of targeting this enzyme in various diseases, particularly in oncology. This technical guide provides a comprehensive overview of the selectivity profile of CMP-5 dihydrochloride, detailed experimental methodologies for its characterization, and a visual representation of the key signaling pathways it modulates.

Data Presentation: Quantitative Selectivity and Potency

This compound has been characterized as a potent and specific inhibitor of PRMT5. While a comprehensive screening against a wide panel of methyltransferases and kinases is not publicly available, existing data demonstrates its selectivity for PRMT5 over other closely related enzymes.

| Target Enzyme | Activity | Reference |

| PRMT5 | Potent Inhibition | [1][2] |

| PRMT1 | No Activity | [1] |

| PRMT4 (CARM1) | No Activity | [1] |

| PRMT7 | No Activity | [1] |

Cellular Potency:

The inhibitory effects of CMP-5 have been quantified in different cell types, highlighting its differential impact on T-helper cell subsets.

| Cell Type | IC50 Value | Reference |

| Human Th1 cells | 26.9 μM | [1] |

| Human Th2 cells | 31.6 μM | [1] |

Core Signaling Pathways Modulated by this compound

CMP-5, through its inhibition of PRMT5, impacts critical signaling pathways involved in B-cell proliferation and transformation, particularly in the context of Epstein-Barr virus (EBV)-driven lymphomas. PRMT5 has been shown to be a key regulator of B-cell receptor (BCR) signaling.

B-Cell Receptor (BCR) Signaling and PRMT5

The following diagram illustrates the central role of PRMT5 in the BCR signaling cascade and the mechanism by which CMP-5 exerts its effects.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of CMP-5 on PRMT5.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular effects of this compound. These protocols are based on established methods for evaluating PRMT5 inhibitors.

PRMT5 Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of CMP-5 on the enzymatic activity of PRMT5.

Workflow:

Caption: Workflow for a PRMT5 enzymatic inhibition assay.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide (or other suitable substrate)

-

S-adenosyl-L-[methyl-³H]methionine (³H-SAM) or unlabeled SAM

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter (for radioactive assay) or specific antibody for methylated substrate (for non-radioactive assay)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PRMT5/MEP50 enzyme complex.

-

Add the diluted CMP-5 or vehicle control (e.g., DMSO) to the respective wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of the histone H4 peptide substrate and ³H-SAM.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate, wash, and add scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each CMP-5 concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

This assay determines the effect of CMP-5 on the viability and proliferation of cancer cells.

Workflow:

Caption: Workflow for a cellular proliferation (MTT) assay.

Materials:

-

Lymphoma or other cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Target Engagement

This method is used to confirm that CMP-5 inhibits PRMT5 activity within cells by measuring the levels of symmetric dimethylarginine (sDMA) on target proteins, such as histones.

Procedure:

-

Treat cells with various concentrations of CMP-5 for a specified time.

-

Harvest and lyse the cells to extract total protein.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for sDMA or a specific methylated histone mark (e.g., H4R3me2s).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Normalize the signal to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

This technical guide provides a foundational understanding of the selectivity and mechanism of action of this compound. For researchers and drug development professionals, CMP-5 serves as a critical tool for elucidating the role of PRMT5 in health and disease, paving the way for the development of novel therapeutic strategies. Further studies with broader selectivity profiling will continue to refine our understanding of this important chemical probe.

References

In Vitro Characterization of CMP-5 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 dihydrochloride (B599025) is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This document provides a comprehensive in vitro characterization of CMP-5 dihydrochloride, summarizing its biological activity, mechanism of action, and effects on key signaling pathways. The information is compiled from publicly available data sheets and research summaries, offering a technical guide for researchers and drug development professionals interested in the therapeutic potential of PRMT5 inhibition.

Biological Activity

This compound is a highly specific inhibitor of PRMT5, an enzyme that plays a crucial role in various cellular processes through the methylation of arginine residues on histone and non-histone proteins. In vitro studies have demonstrated its selective inhibitory action and its effects on various cell types.

Enzymatic Activity and Selectivity

This compound demonstrates potent inhibition of PRMT5 methyltransferase activity. A key substrate for PRMT5 is Histone H4, where it symmetrically dimethylates Arginine 3 (H4R3me2s). CMP-5 selectively blocks the S2Me-H4R3 mark.[1][2][3][4] Importantly, it shows no significant activity against other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7, highlighting its specificity.[1][2][3]

Cellular Activity

The inhibitory effects of this compound have been observed in various cell-based assays, demonstrating its cell permeability and on-target engagement.

| Cell Line/Type | Treatment Conditions (Concentration; Time) | Observed Effect | IC50 |

| Lymphoma Cells | 0-100 µM; 24-72 hours | Selective toxicity to lymphoma cells with limited toxicity to normal resting B lymphocytes. | Not specified |

| Human Th1 Cells | 0-40 µM; 24 hours | Preferential suppression of proliferation (43% inhibition). | 26.9 µM |

| Human Th2 Cells | 0-40 µM; 24 hours | Lower suppression of proliferation compared to Th1 cells (9% inhibition). | 31.6 µM |

| Mouse Th1 Cells | 25 µM; 24 hours | 91% inhibition of proliferation. This effect can be rescued by the addition of IL-2. | Not specified |

| 60A Cells | 40 µM; 24 hours | Decrease in the expression of phosphorylated Bruton's tyrosine kinase (p-BTK) and phosphorylated Src (pY(416)SRC). | Not specified |

Table 1: Summary of in vitro cellular activities of this compound.[1][2]

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by directly inhibiting the enzymatic activity of PRMT5. This inhibition leads to a reduction in the symmetric dimethylation of arginine residues on target proteins, which in turn affects downstream signaling pathways and cellular functions.

PRMT5 Inhibition

The primary mechanism of action is the direct inhibition of PRMT5's methyltransferase function. This prevents the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone substrates.

Figure 1: Mechanism of PRMT5 inhibition by CMP-5.

Downstream Signaling Effects

Inhibition of PRMT5 by CMP-5 has been shown to impact downstream signaling pathways, particularly those involved in B-cell receptor and T-cell activation.

In 60A cells, treatment with CMP-5 resulted in a decrease in the phosphorylation of Bruton's tyrosine kinase (BTK) and Src family kinases.[1][2] BTK is a critical component of B-cell receptor signaling, while Src kinases are involved in a multitude of signaling cascades, including T-cell receptor signaling.

Figure 2: Downstream signaling effects of CMP-5.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the available data allows for the outlining of general methodologies for key in vitro experiments.

Cell Proliferation Assay

This assay is used to determine the effect of CMP-5 on the proliferation of different cell types.

Figure 3: Workflow for a cell proliferation assay.

Methodology Outline:

-

Cell Culture: Lymphoma cells, human Th1/Th2 cells, or mouse Th1 cells are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into multi-well plates at a predetermined density.

-

Treatment: A dilution series of this compound (e.g., 0-100 µM) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Proliferation Measurement: Cell proliferation is assessed using a suitable method, such as a colorimetric assay (e.g., MTS or XTT) that measures metabolic activity, or by direct cell counting.

-

Data Analysis: The results are analyzed to determine the percentage of proliferation inhibition and to calculate IC50 values.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to measure the levels of specific phosphorylated proteins, such as p-BTK and pY(416)SRC, to assess the effect of CMP-5 on signaling pathways.

Methodology Outline:

-

Cell Treatment: Cells (e.g., 60A cells) are treated with a specific concentration of this compound (e.g., 40 µM) or a vehicle control for a defined time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of total protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-p-BTK, anti-pY(416)SRC) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the relative change in protein phosphorylation levels.

Conclusion

The in vitro characterization of this compound reveals it to be a potent and selective inhibitor of PRMT5. Its ability to suppress the proliferation of specific cancer and immune cell types, coupled with its defined mechanism of action on the PRMT5 enzyme and downstream signaling molecules, underscores its potential as a valuable research tool and a candidate for further therapeutic development. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other PRMT5 inhibitors.

References

Preliminary Studies on the Therapeutic Potential of CMP-5 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMP-5 dihydrochloride (B599025), a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), has emerged as a promising therapeutic candidate in preclinical studies. This technical guide provides an in-depth overview of the current understanding of CMP-5's therapeutic potential, focusing on its mechanism of action, impact on key signaling pathways, and quantitative data from preliminary in-vitro and in-vivo experiments. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[2]

CMP-5 is a small molecule inhibitor that demonstrates high potency and selectivity for PRMT5.[3] While the dihydrochloride salt form is utilized for formulation purposes, the active pharmacological entity is the CMP-5 molecule. This guide will focus on the therapeutic effects attributed to the inhibition of PRMT5 by CMP-5.

Mechanism of Action

CMP-5 exerts its therapeutic effects by directly inhibiting the methyltransferase activity of PRMT5.[3] By binding to PRMT5, CMP-5 prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to its protein substrates. This leads to a global reduction in symmetric dimethylarginine (SDMA) levels, altering the function of key proteins involved in oncogenic pathways.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on CMP-5.

Table 1: In-Vitro Efficacy of CMP-5

| Cell Type | Assay | Parameter | Value | Reference |

| Human Th1 Cells | Proliferation Assay | IC50 | 3.7 µM | [5] |

| Human Th2 Cells | Proliferation Assay | IC50 | 9.2 µM | [5] |

| 60A Lymphoma Cells | Western Blot | p-BTK expression | Decreased at 40 µM | [3] |

| 60A Lymphoma Cells | Western Blot | pY(416)SRC expression | Decreased at 40 µM | [3] |

Signaling Pathways

PRMT5 inhibition by CMP-5 has been shown to modulate critical signaling pathways involved in cell proliferation, survival, and differentiation.

B-Cell Receptor (BCR) Signaling Pathway

In B-cell malignancies, PRMT5 is upregulated by B-cell receptor (BCR) signaling.[6] The BCR pathway is crucial for B-cell development and activation, and its aberrant signaling is a hallmark of many lymphomas. Key components of this pathway include Bruton's tyrosine kinase (BTK) and Src family kinases (SRC). Preliminary data indicates that treatment with CMP-5 leads to a decrease in the phosphorylation of both BTK and SRC, suggesting that PRMT5 inhibition can disrupt this oncogenic signaling cascade.[3]

Caption: BCR Signaling and CMP-5 Inhibition.

PI3K/AKT/mTOR and ERK Signaling Pathways

Studies on PRMT5 inhibitors have revealed a broader impact on cell signaling, including the PI3K/AKT/mTOR and ERK pathways.[7] These pathways are central regulators of cell growth, metabolism, and survival. The positive feedback loop between PRMT5 and the PI3K/AKT pathway in lymphoma cells highlights a potential mechanism for the anti-proliferative effects of CMP-5.[6]

Caption: Growth Factor Signaling and PRMT5.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of CMP-5.

In-Vitro PRMT5 Enzymatic Assay

This assay quantifies the enzymatic activity of PRMT5 and the inhibitory potential of CMP-5.

-

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide substrate

-

S-adenosyl-L-[methyl-3H]methionine

-

CMP-5 dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a reaction tube, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the diluted CMP-5 or vehicle control (DMSO).

-

Initiate the reaction by adding S-adenosyl-L-[methyl-3H]methionine.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate) to remove unincorporated radiolabel.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Caption: In-Vitro PRMT5 Enzymatic Assay Workflow.

Th1/Th2 Cell Proliferation Assay (BrdU-ELISA Method)

This assay determines the effect of CMP-5 on the proliferation of human Th1 and Th2 cells.

-

Materials:

-

Isolated human peripheral blood mononuclear cells (PBMCs)

-

Th1 and Th2 differentiation media and cytokines

-

This compound

-

Phytohemagglutinin (PHA)

-

BrdU Labeling and Detection Kit

-

Microplate reader

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Differentiate PBMCs into Th1 and Th2 subtypes using appropriate cytokine cocktails for several days.

-

Seed the differentiated Th1 and Th2 cells into 96-well plates.

-

Treat the cells with a range of concentrations of this compound or vehicle control for 24 hours.

-

Add PHA to stimulate cell proliferation.

-

Add BrdU labeling solution to each well and incubate overnight.

-

Fix the cells and add the anti-BrdU-POD antibody conjugate.

-

Add the substrate solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of proliferation inhibition and determine the IC50 values.[8]

-

Western Blot Analysis for p-BTK and p-SRC

This protocol is for detecting changes in the phosphorylation status of BTK and SRC in lymphoma cells following CMP-5 treatment.

-

Materials:

-

Lymphoma cell line (e.g., 60A)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-BTK (p-BTK), anti-phospho-SRC (pY416), anti-total BTK, anti-total SRC, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat lymphoma cells with this compound (e.g., 40 µM) or vehicle control for 24 hours.

-

Harvest and lyse the cells.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities.[9][10]

-

References

- 1. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. PRMT5 is upregulated by B-cell receptor signaling and forms a positive-feedback loop with PI3K/AKT in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the Protein Arginine Methyltransferase PRMT5 in High-Risk Multiple Myeloma as a Novel Treatment Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proliferation and TH1/TH2 Cytokine Production in Human Peripheral Blood Mononuclear Cells after Treatment with Cypermethrin and Mancozeb In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

Methodological & Application

Application Notes and Protocols for CMP-5 Dihydrochloride in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMP-5 dihydrochloride (B599025) is a potent and selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This enzymatic activity is crucial for various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[4] Dysregulation and overexpression of PRMT5 are implicated in the pathogenesis of various cancers, including B-cell lymphomas and adult T-cell leukemia/lymphoma (ATL), making it a compelling therapeutic target.[5][6][7] CMP-5 acts as an S-adenosylmethionine (SAM)-competitive inhibitor, binding to the active site of PRMT5 and preventing the transfer of methyl groups to its substrates.[6] These application notes provide a comprehensive guide for the utilization of CMP-5 dihydrochloride in cell-based assays to investigate its biological effects and therapeutic potential.

Data Presentation

In Vitro Potency of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CMP-5 in various cancer cell lines, providing a reference for determining effective concentrations in experimental setups.

| Cell Line Type | Cell Line Name | IC50 (µM) at 120h | Reference |

| HTLV-1-infected | MT2 | 21.65 | [6] |

| HTLV-1-infected | HUT102 | 11.69 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | KOB | 10.33 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | SU9T-01 | 3.98 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | KK1 | 10.02 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | SO4 | 8.87 | [6] |

| Adult T-cell Leukemia/Lymphoma (ATL) | ED | 11.23 | [6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 32.5 | [6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT4 | 92.97 | [6] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MKB1 | 58.76 | [6] |

Signaling Pathways

PRMT5 Signaling Pathway and Inhibition by CMP-5

Experimental Protocols

General Guidelines for Handling this compound

-

Storage: Store this compound as a solid at -20°C. For long-term storage, -80°C is recommended.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium just before use. Ensure the final concentration of DMSO in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability Assay (MTS-based)

This protocol is designed to determine the effect of CMP-5 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., Jurkat, MOLT4, or other lymphoma/leukemia cell lines)

-

Complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of CMP-5 in complete culture medium to create a dose-response curve (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.

-

Add 100 µL of the diluted CMP-5 or vehicle control to the appropriate wells.

-

Incubate the plate for a desired time period (e.g., 72, 96, or 120 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.[8]

Protocol 2: Western Blotting for Target Engagement

This protocol is used to assess the inhibition of PRMT5 activity in cells by measuring the levels of symmetric dimethylarginine (SDMA) on target proteins, such as SmBB'.

Materials:

-

Cell lysates from CMP-5-treated and control cells

-

RIPA buffer

-

BCA protein assay kit

-

Laemmli buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-SDMA, anti-SmBB', anti-PRMT5, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of CMP-5 for a specified time (e.g., 48 hours).

-

Harvest cells and lyse them in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody (e.g., anti-SDMA) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and visualize the protein bands using a digital imager.

-

Quantify band intensities and normalize to the loading control to determine the reduction in SDMA levels.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis in cells following treatment with CMP-5.

Materials:

-

CMP-5 treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with CMP-5 at various concentrations for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic cells.[9]

References

- 1. selleckchem.com [selleckchem.com]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]

- 5. communities.springernature.com [communities.springernature.com]

- 6. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PRMT5 Upregulation and Its Oncogenic Role in Diffuse Large B Cell Lymphoma - ProQuest [proquest.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Carboxymethyl Pachyman (CMP-5) in In Vivo Animal Studies